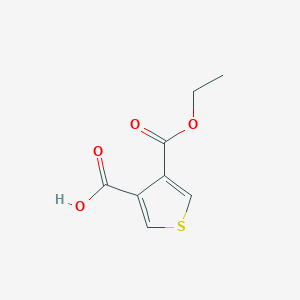![molecular formula C17H21ClN4 B14021797 1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine CAS No. 77919-88-1](/img/structure/B14021797.png)
1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to a methylideneamino group, and a guanidine moiety. Its distinct chemical properties make it a valuable subject of study in synthetic chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine typically involves the reaction of 4-methylbenzaldehyde with guanidine derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the methylideneamino linkage. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further chemical reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other guanidine derivatives and methylideneamino compounds, such as:
- 1,2-Bis(4-methylphenyl)ethane-1,2-dione
- N-[Bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine
Uniqueness
1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of 4-methylphenyl groups and guanidine moiety makes it particularly valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
77919-88-1 |
|---|---|
Molekularformel |
C17H21ClN4 |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
1-[bis(4-methylphenyl)methylideneamino]-2-methylguanidine;hydrochloride |
InChI |
InChI=1S/C17H20N4.ClH/c1-12-4-8-14(9-5-12)16(20-21-17(18)19-3)15-10-6-13(2)7-11-15;/h4-11H,1-3H3,(H3,18,19,21);1H |
InChI-Schlüssel |
SBZMUBIALITELB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NNC(=NC)N)C2=CC=C(C=C2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


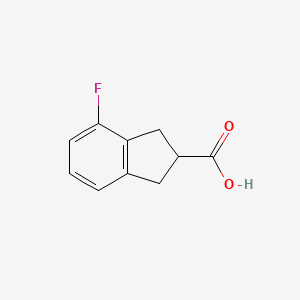
![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)
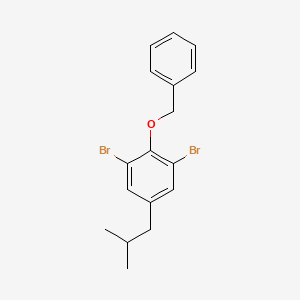

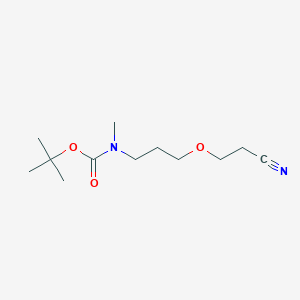
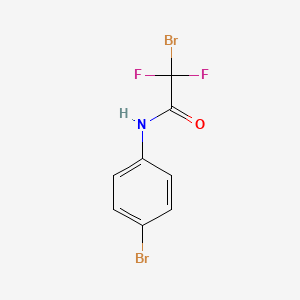

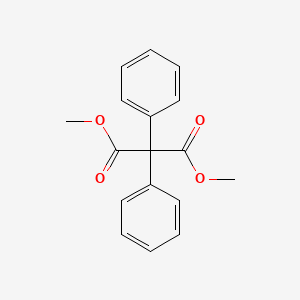
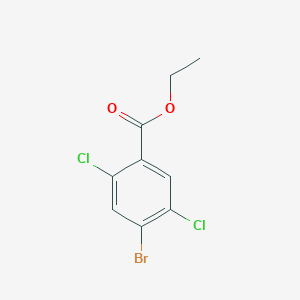
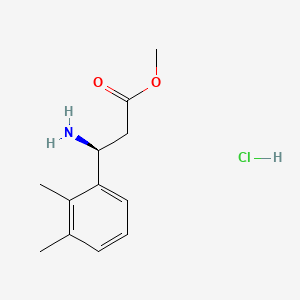
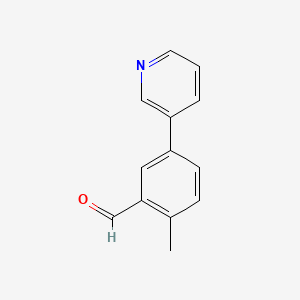
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)
